![molecular formula C9H5F4NO B12860556 2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)
2,7-Bis(difluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry. The presence of difluoromethyl groups at positions 2 and 7 enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of difluoromethylated benzoxazole derivatives.
Reduction: Formation of partially or fully reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
2,7-Bis(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2,7-Bis(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A parent compound with similar structural features but without difluoromethyl groups.
2,7-Dimethylbenzoxazole: A similar compound with methyl groups instead of difluoromethyl groups.
2,7-Dichlorobenzoxazole: A compound with chlorine atoms at positions 2 and 7.
Uniqueness
2,7-Bis(difluoromethyl)benzo[d]oxazole is unique due to the presence of difluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C9H5F4NO |
|---|---|
Poids moléculaire |
219.14 g/mol |
Nom IUPAC |
2,7-bis(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO/c10-7(11)4-2-1-3-5-6(4)15-9(14-5)8(12)13/h1-3,7-8H |
Clé InChI |
NDTYXJUOTJJXQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)C(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


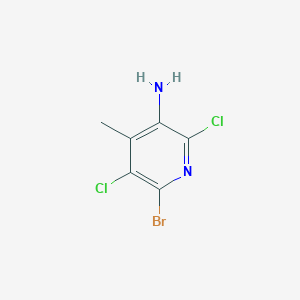
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

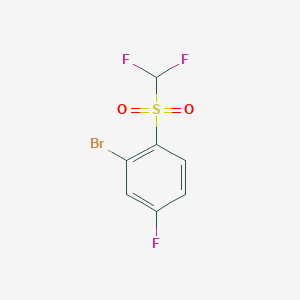
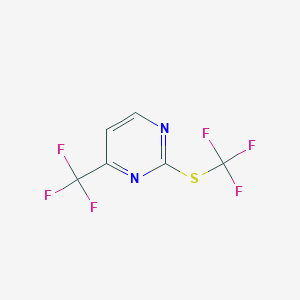
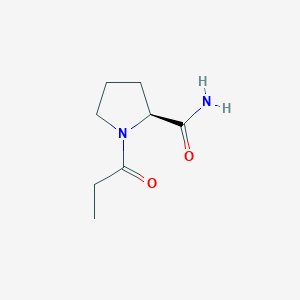
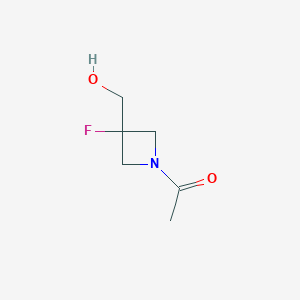

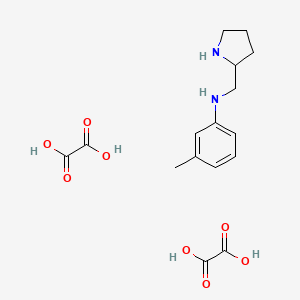

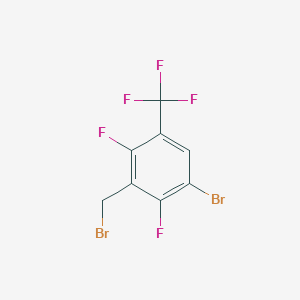

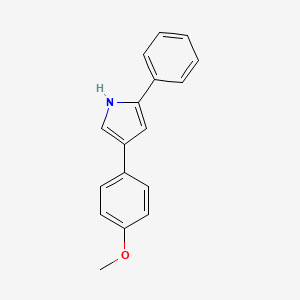
![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
